molecular formula C18H12F3N3O3S B2880343 Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338395-93-0

Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2880343
CAS No.: 338395-93-0
M. Wt: 407.37
InChI Key: WVMFIOHOWOXAJB-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with:

  • Methyl ester at position 2.
  • 2-Pyridinylsulfanyl group at position 3.
  • 6-Oxo moiety.
  • 3-(Trifluoromethyl)phenyl group at position 1.

This structural profile suggests applications in medicinal or agrochemical research, particularly given pyridazinecarboxylates’ known herbicidal activity .

Properties

IUPAC Name

methyl 6-oxo-4-pyridin-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c1-27-17(26)16-13(28-14-7-2-3-8-22-14)10-15(25)24(23-16)12-6-4-5-11(9-12)18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFIOHOWOXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1SC2=CC=CC=N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5)

  • Key Differences :
    • Position 4: Trifluoromethyl replaces pyridinylsulfanyl.
    • Ester: Ethyl instead of methyl.
  • Ethyl ester may reduce solubility compared to methyl, affecting bioavailability .

Methyl 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 121582-55-6)

  • Key Differences :
    • Position 4: Hydroxyl group replaces pyridinylsulfanyl.
  • Loss of sulfur-containing moiety may diminish interactions with thiol-rich biological targets .

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9)

  • Key Differences :
    • Position 1: 4-Methoxyphenyl replaces 3-(trifluoromethyl)phenyl.
  • Implications :
    • Methoxy group is electron-donating, altering the electronic environment of the aromatic ring.
    • Reduced lipophilicity compared to the trifluoromethyl analog may impact tissue penetration .

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 338395-91-8)

  • Key Differences :
    • Position 4: 2-Methoxy-2-oxoethylsulfanyl replaces pyridinylsulfanyl.
  • Implications :
    • Extended sulfanyl chain introduces steric bulk and additional ester functionality, possibly affecting metabolic stability or enzymatic recognition .

Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 339018-13-2)

  • Key Differences: Position 1: 4-Fluorophenyl replaces 3-(trifluoromethyl)phenyl. Position 4: Methyl group replaces pyridinylsulfanyl. Position 5: Cyano group added.
  • Implications: Fluorine’s electronegativity may enhance binding to aromatic pockets.

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 866009-66-7)

  • Key Differences :
    • Position 4: Butylsulfanyl replaces pyridinylsulfanyl.
    • Position 1: Phenyl replaces 3-(trifluoromethyl)phenyl.
    • Ester: Ethyl instead of methyl.
  • Absence of trifluoromethyl group reduces metabolic stability .

Comparative Analysis Table

Compound (CAS) Position 1 Substituent Position 4 Substituent Ester Group Key Features
Target Compound 3-(Trifluoromethyl)phenyl 2-Pyridinylsulfanyl Methyl High lipophilicity, potential H-bonding
478067-01-5 3-(Trifluoromethyl)phenyl Trifluoromethyl Ethyl Enhanced electron-withdrawing effects
121582-55-6 3-(Trifluoromethyl)phenyl Hydroxyl Methyl Improved solubility
338396-07-9 4-Methoxyphenyl 2-Pyridinylsulfanyl Methyl Electron-donating aryl group
338395-91-8 3-(Trifluoromethyl)phenyl 2-Methoxy-2-oxoethylsulfanyl Methyl Steric bulk, additional ester
339018-13-2 4-Fluorophenyl Methyl Methyl Cyano stabilization, fluorine effects
866009-66-7 Phenyl Butylsulfanyl Ethyl High lipophilicity

Implications of Structural Variations

  • Electron-Withdrawing Groups (e.g., CF₃, CN) : Enhance stability and binding to electron-rich targets but may reduce solubility.
  • Sulfur-Containing Substituents (e.g., pyridinylsulfanyl) : Enable diverse interactions (e.g., H-bonding, covalent modifications) critical for biological activity.
  • Ester Modifications : Methyl esters generally offer better solubility, while ethyl esters may prolong half-life in vivo.

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